N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound with the molecular formula C25H20N4O . This compound is part of the hydrazone family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation reaction between biphenyl-4-carbohydrazide and an appropriate aldehyde or ketone . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce the corresponding amines .
Scientific Research Applications
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential pharmacological activities make it a valuable compound for various scientific research applications .
Properties
CAS No. |
303106-11-8 |
---|---|
Molecular Formula |
C25H20N4O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C25H20N4O/c30-25(24-22-15-14-20-8-4-5-9-21(20)23(22)27-28-24)29-26-16-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-13,16H,14-15H2,(H,27,28)(H,29,30)/b26-16+ |
InChI Key |
XXNCVCUNXQTDPN-WGOQTCKBSA-N |
Isomeric SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.